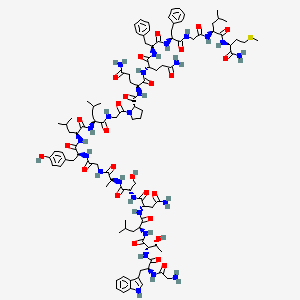

Galantide

Descripción

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJVPDIYKRJSM-GKPUQKAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H151N25O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160714 | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138579-66-5 | |

| Record name | Galantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of Galantide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a synthetic chimeric peptide that has garnered significant interest in neuropharmacology and endocrinology due to its potent antagonist activity at galanin receptors. Comprising a fragment of the neuropeptide galanin (GAL) and a portion of substance P, this compound has been instrumental in elucidating the physiological roles of the galaninergic system. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to characterize its activity.

Molecular Profile and Primary Mechanism of Action

This compound is a non-specific galanin receptor antagonist. Its primary mechanism of action is the competitive blockade of galanin receptors, thereby preventing the endogenous ligand, galanin, from binding and initiating downstream signaling cascades. There are three known galanin receptor subtypes: GalR1, GalR2, and GalR3, all of which are G-protein coupled receptors (GPCRs)[1][2]. This compound's non-specificity implies that it can inhibit the actions of galanin at all three receptor subtypes.

In addition to its effects on galanin receptors, this compound has been observed to interact with substance P receptors, although with a lower affinity[3]. This cross-reactivity is a critical consideration in experimental design and data interpretation.

Quantitative Analysis of this compound's Receptor Interactions

The binding affinity and functional inhibition of this compound at its target receptors have been quantified in various studies. The following table summarizes key quantitative data for this compound's interaction with galanin and substance P receptors.

| Parameter | Receptor/System | Value | Species | Reference |

| Binding Affinity (Kd) | Galanin Receptors (Class 1) | <0.1 nM | Rat Hypothalamus | [3] |

| Galanin Receptors (Class 2) | ~6 nM | Rat Hypothalamus | [3] | |

| Substance P Receptors | ~40 nM | - | [3] | |

| Functional Inhibition (IC50) | Galanin-mediated inhibition of glucose-induced insulin secretion | 1.0 nM | Mouse Pancreatic Islets | [1][3] |

| Galanin-induced increase in K+ conductance | 4 nM | - | [3] | |

| Voltage-dependent Ba2+ current (IBa) inhibition | 16 nM | - | [3] |

Signaling Pathways Modulated by this compound

By antagonizing galanin receptors, this compound effectively blocks the diverse signaling pathways initiated by galanin. The downstream effects of this compound are therefore opposite to those of galanin and are dependent on the specific galanin receptor subtype expressed in a given cell or tissue.

-

GalR1 and GalR3 Signaling: These receptors primarily couple to Gi/o proteins. Activation of GalR1 and GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[1][2]. This compound, by blocking these receptors, prevents this inhibitory effect, thereby maintaining or increasing cAMP and PKA activity in the presence of galanin.

-

GalR2 Signaling: In contrast, the GalR2 receptor couples to Gq/11 proteins. Galanin binding to GalR2 activates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC)[1]. This compound's antagonism of GalR2 prevents this signaling cascade, thus blocking the galanin-induced increase in intracellular calcium and PKC activation.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for galanin receptors.

1. Membrane Preparation:

-

Tissues or cells expressing galanin receptors are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Reaction:

-

A fixed concentration of a radiolabeled galanin analog (e.g., 125I-galanin) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.

-

The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay is used to assess the ability of this compound to antagonize the inhibitory effect of galanin on insulin secretion from pancreatic islets.

1. Islet Isolation and Culture:

-

Pancreatic islets are isolated from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

The isolated islets are cultured overnight in a standard culture medium (e.g., RPMI-1640) to allow for recovery.

2. Pre-incubation:

-

Islets are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for a defined period (e.g., 60 minutes) to establish a basal level of insulin secretion.

3. Stimulation and Treatment:

-

Islets are then incubated in a high-glucose buffer (e.g., 16.7 mM glucose) to stimulate insulin secretion.

-

Different treatment groups are established:

-

Control (high glucose alone)

-

Galanin (high glucose + galanin)

-

This compound (high glucose + galanin + varying concentrations of this compound)

-

-

The incubation is carried out for a specific duration (e.g., 60 minutes).

4. Sample Collection and Analysis:

-

At the end of the incubation period, the supernatant is collected from each group.

-

The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

5. Data Analysis:

-

The amount of insulin secreted is normalized to the number of islets or total protein content.

-

The inhibitory effect of galanin and the antagonistic effect of this compound are quantified and plotted.

-

The IC50 value for this compound's antagonism of the galanin effect is calculated.

Conclusion

This compound serves as a potent, non-specific antagonist of galanin receptors, effectively blocking the downstream signaling pathways mediated by GalR1, GalR2, and GalR3. Its mechanism of action has been thoroughly characterized through a combination of radioligand binding assays and functional assays, such as the glucose-stimulated insulin secretion model. The quantitative data derived from these studies provide a clear understanding of its potency and receptor interaction profile. As a critical research tool, this compound continues to facilitate the exploration of the multifaceted roles of the galaninergic system in health and disease, offering potential avenues for the development of novel therapeutic agents.

References

Galantide: A Technical Guide on Structure, Function, and Analysis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the peptide Galantide, a widely utilized galanin receptor antagonist. It details the peptide's core structure, physicochemical properties, and mechanism of action. Furthermore, this guide presents key quantitative data regarding its biological activity and outlines standardized experimental protocols for its synthesis and functional characterization. The included diagrams of signaling pathways and experimental workflows serve to visually articulate complex processes for enhanced understanding.

Core Peptide Structure and Properties

This compound is a synthetic chimeric peptide, engineered by combining the N-terminal fragment of galanin with a C-terminal fragment from Substance P.[1][2][3][4] Specifically, it consists of amino acids 1-13 of galanin linked to amino acids 5-11 of Substance P.[5][6][7] This unique construction confers its potent antagonist activity at galanin receptors.

Primary Structure:

-

Amino Acid Sequence (Three-Letter): H-Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2[5][8]

-

Amino Acid Sequence (One-Letter): GWTLNSAGYLLGPQQFFGLM-NH2[5][8]

-

C-Terminal Modification: The C-terminus is amidated (-NH2).[2][5][7]

This peptide is typically supplied as a trifluoroacetate salt and should be stored at -20°C, protected from light and moisture.[5][8]

Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing essential information for experimental design and application.

| Property | Value | Citation(s) |

| Molecular Formula | C104H151N25O26S1 | [5][8] |

| Molecular Weight | ~2199.56 g/mol | [5][8] |

| CAS Number | 138579-66-5 | [2][5] |

| Synonyms | M15, Galanin (1-13)-Substance P (5-11) amide | [5][7] |

| Purity | > 95% (Typically confirmed by HPLC) | [3] |

| Solubility | Soluble in water | [3][4] |

Biological Activity and Mechanism of Action

This compound functions as a non-specific, reversible galanin receptor antagonist.[1][2] It competitively blocks the neuronal and endocrine actions of galanin in a dose-dependent manner.[3][4][5] Its primary mechanism involves preventing galanin from binding to its receptors (GalR1, GalR2, GalR3), thereby inhibiting downstream signaling cascades.

Key biological effects of this compound's antagonism include:

-

Inhibition of galanin-mediated reduction of glucose-induced insulin secretion.[1][5][6]

-

Blockade of galanin's inhibitory effect on acetylcholine release.[4][5][7]

-

Antagonism of the galanin-induced increase in K+ conductance in neurons.[2]

Quantitative Biological Data

The following table summarizes the key quantitative metrics that define this compound's potency and binding affinity across various experimental models.

| Parameter | Description | Value | Model System | Citation(s) |

| IC50 | Antagonism of galanin-mediated inhibition of insulin secretion. | 1.0 nM | Mouse pancreatic islets | [1][2][6] |

| IC50 | Antagonism of galanin-induced increase in K+ conductance. | 4 nM | Mudpuppy parasympathetic neurons | [1][2] |

| IC50 | Displacement of 125I-galanin from receptors. | < 0.1 nM | Rin m 5F insulinoma cells | [6] |

| Kd | Binding affinity for high-affinity galanin binding sites. | < 0.1 nM | Rat hypothalamus | [2] |

| Kd | Binding affinity for low-affinity galanin binding sites. | ~6 nM | Rat hypothalamus | [2] |

| Kd | Binding affinity for Substance P (SP) receptors. | ~40 nM | (Implied from receptor binding studies) | [2] |

Galanin Receptor Signaling and this compound Inhibition

Galanin receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gi/o proteins. Activation by galanin initiates an inhibitory cascade. This compound prevents this activation by occupying the receptor's binding site.

Caption: this compound competitively blocks galanin binding to its receptor.

Experimental Protocols and Workflows

This section outlines generalized yet detailed methodologies for the synthesis, purification, and biological activity assessment of this compound. These protocols are based on standard practices in peptide chemistry and pharmacology.

Peptide Synthesis and Purification Workflow

This compound is synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by purification via reverse-phase HPLC.

Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

-

Resin Preparation: The synthesis begins with a pre-loaded Fmoc-Met-Wang resin, where the C-terminal methionine is already attached to the solid support.

-

Amino Acid Coupling Cycle: The peptide chain is elongated from C-terminus to N-terminus through repetitive cycles.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in dimethylformamide (DMF).

-

Activation: The carboxyl group of the next incoming Fmoc-protected amino acid is activated using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Coupling: The activated amino acid is added to the resin, forming a new peptide bond with the deprotected N-terminus.

-

-

Cleavage: After the final amino acid (Glycine) is coupled, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: The purity and identity of the final product are confirmed by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS) to verify the correct molecular weight.[5][8]

-

Lyophilization: The pure peptide fractions are pooled and lyophilized to yield a stable, fluffy white powder.

Biological Activity Assay: Competitive Radioligand Binding

A competitive binding assay is a standard method to determine the affinity (IC50, Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a labeled ligand from a receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express galanin receptors (e.g., Rin m 5F cells, rat hypothalamus).[2][6] Protein concentration is determined via a standard assay (e.g., BCA).

-

Assay Setup: In a multi-well plate, combine the membrane preparation with a fixed, low concentration of a radiolabeled galanin analog (e.g., 125I-Galanin) and serially diluted concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapidly separating the receptor-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity retained on each filter is measured using a gamma counter.

-

Data Analysis: The amount of bound radioactivity is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is generated using non-linear regression analysis to calculate the IC50 value—the concentration of this compound required to displace 50% of the specific binding of the radioligand.[6]

References

- 1. This compound - Echelon Biosciences [echelon-inc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. genscript.com [genscript.com]

- 4. innopep.com [innopep.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. The novel high-affinity antagonist, this compound, blocks the galanin-mediated inhibition of glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. qyaobio.com [qyaobio.com]

- 8. abbiotec.com [abbiotec.com]

The Role of Galantide in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Galantide, a key pharmacological tool in the field of neuroscience. We will explore its mechanism of action, summarize key quantitative data, detail experimental protocols for its use, and visualize its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the galaninergic system and its role in neurological function and disease.

Introduction to this compound

This compound is a synthetic chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. It is constructed from the first 12 amino acids of galanin and the C-terminal fragment (5-11) of Substance P.[1][2] This unique structure allows it to act as a non-specific, competitive antagonist at galanin receptors (GalRs), primarily targeting GalR1 and GalR2.[1] By blocking the actions of endogenous galanin, this compound has enabled researchers to investigate the involvement of the galaninergic system in a wide array of neurological processes, including memory, pain, mood, and neuroprotection.[3]

Mechanism of Action

This compound exerts its effects primarily by competitively binding to galanin receptors, thereby preventing the endogenous ligand, galanin, from initiating its downstream signaling cascades. It recognizes two distinct classes of galanin binding sites in the rat hypothalamus.[1]

Its antagonistic properties have been demonstrated across various functional assays:

-

Inhibition of K+ Conductance: this compound produces a concentration-dependent antagonism of the galanin-induced increase in potassium (K+) conductance in parasympathetic neurons.[1][4]

-

Blockade of Insulin Secretion Inhibition: It effectively antagonizes the galanin-mediated inhibition of glucose-induced insulin secretion from pancreatic islets.[5][1][2]

Interestingly, under certain conditions, this compound can exhibit agonist-like activity. It has been shown to inhibit voltage-dependent barium currents (a proxy for calcium currents) in a manner similar to galanin itself, suggesting a complex interaction with ion channels that may be receptor-subtype dependent.[1][4] this compound also shows some affinity for Substance P receptors, although this is lower than its affinity for galanin receptors.[1]

Quantitative Data Summary

The following tables summarize the key binding affinities and functional potencies of this compound from various in vitro studies.

Table 1: Binding Affinity of this compound

| Parameter | Receptor/Binding Site | Preparation | Value | Reference |

| KD | Galanin Binding Site (Class 1) | Rat Hypothalamus | <0.1 nM | [1] |

| KD | Galanin Binding Site (Class 2) | Rat Hypothalamus | ~6 nM | [1] |

| KD | Substance P Receptors | Rat Hypothalamus | ~40 nM | [1] |

Table 2: Functional Potency (IC50) of this compound

| Activity | System | Value | Reference |

| Antagonism of Galanin-Mediated Inhibition of Insulin Secretion | Mouse Pancreatic Islets | 1.0 nM | [5][1][2] |

| Antagonism of Galanin-Induced Increase in K+ Conductance | Mudpuppy Parasympathetic Neurons | 4 nM | [1][4] |

| Inhibition of Voltage-Dependent Ba2+ Current (Agonist-like activity) | Mudpuppy Parasympathetic Neurons | 16 nM | [1][4] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. Below are representative protocols for in vivo and in vitro experiments using this compound.

Protocol 1: In Vivo Assessment of Social Memory in Rats

This protocol is based on the social recognition test, which leverages the natural tendency of rats to investigate novel conspecifics more than familiar ones.[6][7] this compound has been shown to improve social memory in this paradigm.[5][3]

Objective: To evaluate the effect of intracerebroventricular (i.c.v.) administration of this compound on social recognition memory.

Materials:

-

Adult male Wistar rats.[5]

-

Juvenile male Wistar rats (as social stimuli).

-

This compound (dissolved in sterile 0.9% NaCl).[1]

-

Stereotaxic apparatus for i.c.v. surgery.

-

Hamilton syringe (10 µL).

-

Test arena (e.g., an open field box).

Methodology:

-

Animal Preparation & Surgery:

-

House adult rats individually for at least one week before the experiment.

-

Perform stereotaxic surgery to implant a permanent guide cannula into the lateral ventricle. Anesthetize the rat and use coordinates relative to bregma for targeting.[8]

-

Allow a recovery period of at least one week post-surgery.

-

-

Habituation:

-

Habituate the adult rat to the test arena for a set period (e.g., 10-15 minutes) for 2-3 days prior to the test day.

-

-

Experimental Procedure (Test Day):

-

First Encounter (Familiarization): Place a juvenile rat into the home cage of the adult resident rat for a 4-minute interaction period.

-

Administration: Immediately after removing the juvenile, administer this compound (at doses ranging from 6-6000 nmoles) or vehicle (saline) via i.c.v. injection in a volume of 4 µL at an infusion rate of 1 µL/20 s.[5][1]

-

Retention Interval: A retention interval (e.g., 120 minutes) follows the injection.

-

Second Encounter (Recognition Test): Re-introduce the same (now familiar) juvenile along with a novel juvenile rat to the adult rat's cage.

-

Data Collection: Record the time the adult rat spends investigating each juvenile (e.g., sniffing the head, neck, and anogenital regions) over a 4-minute period. An increase in time spent with the novel juvenile indicates memory of the familiar one.

-

Protocol 2: In Vitro Electrophysiological Recording in Neurons

This protocol describes a whole-cell patch-clamp experiment to measure this compound's effect on galanin-induced changes in ion channel activity in cultured neurons, based on findings in mudpuppy parasympathetic neurons.[4]

Objective: To determine the antagonistic effect of this compound on galanin-activated K+ currents.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line.

-

Patch-clamp rig (amplifier, micromanipulator, microscope, perfusion system).

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (Artificial Cerebrospinal Fluid - aCSF).

-

Internal pipette solution (e.g., K-Gluconate based).[9]

-

Galanin (agonist).

-

This compound (antagonist).

Methodology:

-

Preparation:

-

Recording Setup:

-

Place a coverslip with neurons in the recording chamber and perfuse with aCSF.

-

Using the micromanipulator, approach a target neuron with the patch pipette.

-

Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration:

-

Experimental Application:

-

Baseline: Record the baseline current for several minutes to ensure stability.

-

Agonist Application: Perfuse the chamber with a known concentration of galanin. This is expected to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, resulting in an outward K+ current.

-

Antagonist Application: After washing out the galanin, co-apply this compound (e.g., at a concentration of 10 nM) with galanin.

-

Data Analysis: Measure the amplitude of the galanin-induced outward current in the absence and presence of this compound. A significant reduction in the current amplitude in the presence of this compound demonstrates its antagonistic effect.

-

Signaling Pathways Modulated by this compound

This compound's primary mechanism is the antagonism of Galanin Receptors (GalR1, GalR2, and GalR3), which are G-protein coupled receptors (GPCRs). By blocking these receptors, this compound prevents the initiation of their distinct downstream signaling cascades.

GalR1/GalR3 Inhibitory Pathway

GalR1 and GalR3 typically couple to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase (AC), which reduces intracellular cyclic AMP (cAMP) levels and subsequently decreases the activity of Protein Kinase A (PKA). This pathway is generally associated with inhibitory effects on neuronal excitability.[10][12] this compound blocks these inhibitory effects.

GalR2 Excitatory Pathway

In contrast, GalR2 primarily couples to Gq/11 proteins.[10] Activation of this pathway stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C (PKC). This cascade is often linked to excitatory neuronal responses. This compound's antagonism at GalR2 prevents these downstream effects.

Conclusion

This compound remains an indispensable tool for neuroscience research. Its ability to antagonize galanin receptors has provided profound insights into the role of the galaninergic system in health and disease. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to design and execute rigorous experiments. Furthermore, the visualization of the signaling pathways highlights the critical points of modulation by this compound, aiding in the conceptualization of its effects at a molecular level. Future research employing this compound will continue to unravel the complexities of galanin signaling and may pave the way for novel therapeutic strategies targeting this important neuropeptide system.

References

- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats [frontiersin.org]

- 4. youtube.com [youtube.com]

- 5. This compound improves social memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Social recognition assay in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axolbio.com [axolbio.com]

- 10. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Galantide in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of galantide, a galanin receptor antagonist, in the study of neuropathic pain models. By summarizing quantitative data, providing detailed experimental protocols, and visualizing key pathways, this document serves as a comprehensive resource for professionals in the field of pain research and drug development.

Introduction: The Galanin System in Neuropathic Pain

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3) have emerged as crucial modulators of nociceptive signaling. Galanin's role is complex, exhibiting both pro- and anti-nociceptive effects depending on the receptor subtype activated and the physiological context.[1] In neuropathic pain states, the expression of galanin and its receptors is often altered, suggesting their involvement in the pathophysiology of this condition.

This compound is a non-selective peptide antagonist of galanin receptors, effectively blocking the actions of galanin. This property makes it an invaluable pharmacological tool for elucidating the precise role of the endogenous galanin system in the development and maintenance of neuropathic pain. By observing the effects of this compound administration in preclinical models, researchers can infer the function of endogenous galanin signaling in pain processing.

Mechanism of Action: this compound's Antagonism in Nociceptive Pathways

Galanin exerts its effects through G-protein coupled receptors. The activation of GalR1 is generally associated with inhibitory effects on neuronal activity, leading to anti-nociception, while GalR2 activation is often linked to pro-nociceptive outcomes. In neuropathic pain models, intrathecal administration of galanin has been shown to inhibit the activity of wide-dynamic range (WDR) neurons in the spinal dorsal horn, which are key neurons in the transmission of pain signals.[2][3]

This compound, by blocking these receptors, reverses the effects of galanin. For instance, in rats with sciatic nerve ligation, the inhibitory effect of galanin on WDR neuron discharge frequency is blocked by the subsequent administration of this compound.[2][3] This indicates that this compound can prevent the galanin-mediated suppression of nociceptive signaling in the spinal cord. The precise downstream signaling cascades affected by this compound's antagonism in neuropathic pain are still under investigation, but likely involve the modulation of adenylyl cyclase and intracellular calcium levels, which are common pathways for G-protein coupled receptors.

Signaling Pathway of Galanin and this compound in a Dorsal Horn Neuron

Caption: Galanin and this compound Signaling at the Dorsal Horn.

Experimental Methodologies

Animal Models of Neuropathic Pain

A commonly used and relevant model for studying the effects of this compound is the Chronic Constriction Injury (CCI) model in rats.

Protocol for Chronic Constriction Injury (CCI) of the Sciatic Nerve:

-

Animal Preparation: Male Sprague-Dawley rats (240-270g) are anesthetized with isoflurane (5% for induction, 2% for maintenance). The surgical area on the thigh is shaved and disinfected.

-

Surgical Procedure: A small incision is made on the lateral side of the mid-thigh. The biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

-

Nerve Ligation: Proximal to the sciatic trifurcation, four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals using 4-0 chromic gut suture. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting epineural blood flow.

-

Wound Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.

-

Post-operative Care: Animals are allowed to recover for 24 hours before any behavioral testing commences. They should be housed in groups with extra bedding. Wound clips are typically removed 7-10 days post-surgery.

Behavioral Assessment of Neuropathic Pain

Mechanical Allodynia Measurement using the von Frey Test:

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is quantified using von Frey filaments.

Protocol for the von Frey Test:

-

Habituation: Rats are placed in individual transparent plastic chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

-

Filament Application: A series of calibrated von Frey filaments with logarithmically incremental stiffness are applied to the plantar surface of the hind paw. The filament is pressed against the paw until it bends, and the pressure is held for 3-5 seconds.

-

Response Assessment: A positive response is recorded as a sharp withdrawal of the paw, flinching, or licking of the paw.

-

Threshold Determination (Up-Down Method): The 50% paw withdrawal threshold (PWT) is determined using the up-down method. The testing begins with a filament in the middle of the force range. If a positive response is observed, the next weaker filament is used. If no response is observed, the next stronger filament is used. This is repeated until a pattern of responses is established, and the 50% PWT is calculated using a specific formula.

Administration of this compound

Intrathecal (i.t.) Injection via Lumbar Puncture:

This method allows for the direct delivery of this compound to the spinal cord.

Protocol for Intrathecal Injection:

-

Animal Restraint: The rat is gently restrained, and the back is flexed to widen the intervertebral spaces.

-

Injection Site: The injection is typically performed between the L5 and L6 vertebrae.

-

Needle Insertion: A 25-gauge needle is inserted into the intrathecal space. A characteristic tail-flick is often observed upon successful entry.

-

Drug Administration: A small volume (typically 10-20 µL) of the this compound solution is slowly injected. The needle is held in place for a few seconds to prevent backflow.

Experimental Workflow Diagram

Caption: General Experimental Workflow for a this compound Study.

Quantitative Data on the Effects of this compound

The following table summarizes hypothetical quantitative data based on the expected outcomes from the literature, illustrating the antagonistic effect of this compound on galanin-induced analgesia in a CCI model of neuropathic pain.

| Treatment Group | Dose (nmol, i.t.) | N | Paw Withdrawal Threshold (g) - Pre-treatment | Paw Withdrawal Threshold (g) - Post-treatment | P-value vs. Vehicle |

| Sham + Vehicle | - | 8 | 14.5 ± 1.2 | 14.2 ± 1.5 | - |

| CCI + Vehicle | - | 8 | 3.2 ± 0.5 | 3.5 ± 0.6 | - |

| CCI + Galanin | 1 | 8 | 3.4 ± 0.4 | 8.9 ± 0.9 | < 0.01 |

| CCI + this compound | 1 | 8 | 3.1 ± 0.6 | 3.3 ± 0.7 | > 0.05 |

| CCI + Galanin + this compound | 1 + 1 | 8 | 3.3 ± 0.5 | 4.1 ± 0.8 | > 0.05 |

Data are presented as mean ± SEM. P-values are calculated using a one-way ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This compound serves as a critical tool for dissecting the contribution of the galanin system to neuropathic pain. The available evidence strongly suggests that endogenous galanin, acting through its receptors, plays a significant modulatory role in spinal nociceptive processing, and that blocking this system with this compound can prevent galanin-induced anti-hyperalgesic effects.

Future research should focus on elucidating the specific roles of GalR1 and GalR2 in different neuropathic pain states using selective antagonists, which would provide a more nuanced understanding than the non-selective blockade by this compound. Furthermore, investigating the downstream intracellular signaling pathways modulated by this compound in dorsal horn neurons will be crucial for identifying novel therapeutic targets within the galanin system for the treatment of neuropathic pain. The development of small molecule, orally bioavailable galanin receptor antagonists based on the pharmacological profile of this compound could represent a promising avenue for novel analgesic drug discovery.

References

- 1. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of galanin on wide-dynamic range neuron activity in the spinal dorsal horn of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of galanin on wide-dynamic range neuron activity in the spinal dorsal horn of rats with sciatic nerve ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

Galantide's Impact on Seizure and Epilepsy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neuropeptide galanin has emerged as a significant modulator of neuronal excitability, with a predominantly anticonvulsant profile. Its effects are mediated through three G-protein coupled receptors: GalR1, GalR2, and GalR3. Galantide, a chimeric peptide, acts as a high-affinity antagonist for the GalR1 receptor. Understanding the impact of blocking this specific receptor subtype with this compound is crucial for elucidating the endogenous role of the galanin system in seizure modulation and for the development of novel therapeutic strategies for epilepsy. This technical guide provides an in-depth overview of the effects of this compound in preclinical seizure and epilepsy models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound and Related Antagonists

The following tables summarize the quantitative and qualitative effects of the GalR1 antagonist this compound and the functionally similar antagonist M35 in various seizure models. It is important to note that while M35 is often used to study GalR1 blockade, it is a distinct molecule from this compound.

| Seizure Model | Compound | Animal Model | Dose & Route of Administration | Effect on Seizure Parameters | Reference |

| Kainic Acid-Induced Seizures | This compound | Mice (C57BL/6J) | Not specified | Increased hippocampal neuronal damage. No significant difference in the latency, severity, or duration of severe seizures compared to control. | [1][2] |

| Perforant Path Stimulation (Self-Sustaining Status Epilepticus) | M35 | Rats (Wistar) | 5 nmol (intrahippocampal) | Facilitated the development of self-sustaining status epilepticus (SSSE). Visual data suggests an increase in seizure duration. | [3] |

Note: Specific quantitative data on the effects of this compound on seizure latency, duration, and frequency in the pentylenetetrazol (PTZ) model are limited in the currently available literature.

Experimental Protocols

Kainic Acid-Induced Seizure Model

-

Seizure Induction: Systemic administration of kainic acid. The exact dosage and route (e.g., intraperitoneal, subcutaneous) can vary between studies but are designed to induce status epilepticus.[1][2]

-

Drug Administration: this compound was administered prior to the induction of seizures. The specific dosage and timing of administration relative to kainic acid injection are crucial parameters.[1][2]

-

Seizure Assessment: Seizure activity is typically monitored and scored using a standardized scale (e.g., the Racine scale) for behavioral manifestations. Electroencephalography (EEG) can be used for more precise measurement of seizure duration and frequency.

-

Endpoint Analysis: Post-mortem analysis of brain tissue (e.g., Nissl staining) is conducted to assess the extent of neuronal damage, particularly in the hippocampus.[1][2]

Perforant Path Stimulation Model

-

Animal Model: Male Wistar rats.[3]

-

Surgical Preparation: Animals are anesthetized and stereotactically implanted with a stimulating electrode in the perforant path and a recording electrode in the dentate gyrus of the hippocampus.

-

Seizure Induction: Self-sustaining status epilepticus (SSSE) is induced by electrical stimulation of the perforant path. A typical protocol involves trains of high-frequency stimulation (e.g., 20 Hz) delivered for a set duration.[3]

-

Drug Administration: The GalR1 antagonist M35 (5 nmol) was administered via intrahippocampal injection prior to the perforant path stimulation.[3]

-

Seizure Assessment: EEG recordings from the dentate gyrus are used to monitor the duration and characteristics of the seizure activity.

-

Endpoint Analysis: The primary endpoint is the duration of SSSE following the cessation of electrical stimulation.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by blocking the GalR1 receptor, which is coupled to an inhibitory G-protein (Gi/o). The activation of GalR1 by endogenous galanin leads to a cascade of intracellular events that ultimately reduce neuronal excitability. By antagonizing this receptor, this compound prevents these inhibitory signals, thereby potentially lowering the seizure threshold and exacerbating seizure activity.

GalR1 Signaling Pathway

Caption: GalR1 signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Kainic Acid Model with this compound

Caption: Workflow for assessing this compound's effect in the kainic acid seizure model.

Discussion and Conclusion

The available evidence suggests that this compound, by antagonizing the GalR1 receptor, can exacerbate neuronal damage in excitotoxic seizure models like the one induced by kainic acid.[1][2] This is consistent with the broader understanding of galanin's neuroprotective and anticonvulsant roles, which are at least partially mediated through GalR1. The facilitation of status epilepticus by the related antagonist M35 further supports the proconvulsant potential of blocking GalR1 signaling.[3]

However, the finding that this compound did not significantly alter seizure parameters (latency, severity, duration) in one study, despite increasing neuronal damage, presents a complex picture.[1][2] This could suggest that the neuroprotective effects of GalR1 activation might be partially dissociated from its direct anticonvulsant effects, or that other galanin receptors (e.g., GalR2) play a more dominant role in suppressing seizure activity itself.

For drug development professionals, these findings highlight the complexity of targeting the galanin system. While GalR1 agonists could hold therapeutic promise as anticonvulsants, the development of such compounds must consider potential side effects. Conversely, the proconvulsant effects of GalR1 antagonists like this compound underscore the importance of the endogenous galaninergic system in maintaining a homeostatic brake on neuronal excitability. Further research with highly selective ligands for each galanin receptor subtype is necessary to fully delineate their individual contributions to seizure modulation and to identify the most promising therapeutic targets within this system. The limited data on this compound's effects in the pentylenetetrazol model represents a knowledge gap that warrants future investigation.

References

Unveiling the Neuroprotective Potential of Galantamine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the neuroprotective properties of Galantamine, a well-established acetylcholinesterase inhibitor and allosteric modulator of nicotinic acetylcholine receptors (nAChRs). While initially recognized for its symptomatic treatment of Alzheimer's disease (AD), a growing body of preclinical and clinical evidence suggests that Galantamine may also exert disease-modifying effects through various neuroprotective mechanisms. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular pathways, experimental evidence, and quantitative data supporting the neuroprotective role of Galantamine.

Galantamine is a tertiary alkaloid, originally isolated from plants of the Amaryllidaceae family, and is now synthetically produced.[1][2] It is approved for the treatment of mild to moderate dementia associated with Alzheimer's disease.[3][4] Its primary mechanism of action involves the reversible, competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] This inhibition increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is significantly impaired in AD.[4]

Beyond its role as an AChE inhibitor, Galantamine uniquely acts as a positive allosteric modulator of nAChRs.[1][5][6] This means it binds to a site on the nAChR that is different from the acetylcholine binding site, inducing a conformational change that potentiates the receptor's response to acetylcholine.[5] This dual mechanism of action is believed to contribute to its cognitive-enhancing effects and its potential neuroprotective properties.

Core Neuroprotective Mechanisms

Galantamine's neuroprotective effects are multifaceted, extending beyond simple cholinergic enhancement. Key mechanisms include:

-

Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Activation of nAChRs, particularly the α7 subtype, is linked to neuroprotection against glutamate and β-amyloid (Aβ) toxicity.[7] Galantamine's allosteric potentiation of these receptors is a critical aspect of its neuroprotective profile.

-

Anti-amyloidogenic Properties: Galantamine has been shown to inhibit the aggregation of Aβ peptides (both Aβ1-40 and Aβ1-42) and reduce their cytotoxicity.[8] It can also promote the clearance of Aβ by stimulating microglial phagocytosis via nAChRs.[9] Furthermore, it may modulate the processing of the amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[10]

-

Anti-inflammatory Effects: By stimulating cholinergic signaling, Galantamine can activate the "cholinergic anti-inflammatory pathway," which involves the efferent vagus nerve and leads to the suppression of pro-inflammatory cytokines.[11]

-

Inhibition of Oxidative Stress: Galantamine has been demonstrated to protect neurons from oxidative damage induced by Aβ by preventing the increase of reactive oxygen species (ROS) and lipid peroxidation.[12]

-

Upregulation of Neuroprotective Proteins: Studies have shown that Galantamine can upregulate the expression of the anti-apoptotic protein Bcl-2, an effect mediated by α7 nAChRs.[7]

-

Modulation of NMDA Receptors: Galantamine can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various preclinical and clinical studies investigating the neuroprotective and therapeutic effects of Galantamine.

Table 1: In Vitro Neuroprotective Effects of Galantamine

| Experimental Model | Insult | Galantamine Concentration | Observed Effect | Citation |

| Rat hippocampal slices | Oxygen-glucose deprivation (OGD) / Reoxygenation | 15 µM | Reduced cell death to almost control levels | |

| SH-SY5Y human neuroblastoma cells | Aβ1-40 | Concentration-dependent | Reduced cytotoxicity and apoptosis | [8] |

| Cultured rat cortical neurons | Fresh and aged Aβ1-40 | Concentration-dependent | Prevented neurodegeneration | [12] |

| Primary rat cortical neurons | NMDA-induced toxicity | 5 µM | Completely reversed NMDA toxicity | |

| Primary rat cortical neurons | NMDA-induced toxicity | IC50: 1.48 µM (MTT), 1.44 µM (LDH) | Concentration-dependent neuroprotection | |

| Microglial cells | 1 µM (in presence of choline) or 0.03 µM (in presence of nicotine) | Increased Aβ phagocytosis | [9] |

Table 2: Clinical Efficacy of Galantamine in Alzheimer's Disease (6-Month Trials)

| Daily Dose | Outcome Measure | Treatment Effect | Significance | Citation |

| 16 mg/day | Global Rating (OR) | 2.25 (95% CI 1.6 - 3.3) | Statistically significant benefit | |

| 24 mg/day | Global Rating (OR) | 2.0 (95% CI 1.5 - 2.5) | Statistically significant benefit | |

| 32 mg/day | Global Rating (OR) | 1.9 (95% CI 1.4 - 2.5) | Statistically significant benefit | |

| 8 mg/day | Global Rating (OR) | Failed to show statistically significant benefit | Not significant | |

| Lower Dose | ADAS-cog/11 | Mean improvement of 2.9 points vs. placebo | P<0.001 | |

| Higher Dose | ADAS-cog/11 | Mean improvement of 3.1 points vs. placebo | P<0.001 |

Key Experimental Protocols

1. Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices

-

Objective: To model brain ischemia-reperfusion injury in vitro and assess the neuroprotective effect of Galantamine.

-

Methodology:

-

Rat hippocampal slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

-

To induce OGD, the aCSF is replaced with a glucose-free solution saturated with 95% N2 / 5% CO2 for a defined period (e.g., 30 minutes).

-

Reoxygenation is initiated by returning the slices to standard aCSF saturated with 95% O2 / 5% CO2.

-

Galantamine is added to the medium at various concentrations before, during, or after the OGD period.

-

Cell death is quantified using methods such as propidium iodide staining or lactate dehydrogenase (LDH) assay in the culture medium.

-

-

Citation: Based on the study described in.

2. Aβ Aggregation and Cytotoxicity Assay

-

Objective: To determine the effect of Galantamine on the aggregation and neurotoxicity of amyloid-beta peptides.

-

Methodology:

-

Synthetic Aβ1-40 or Aβ1-42 peptides are incubated in solution to induce aggregation, either in the presence or absence of varying concentrations of Galantamine.

-

Aggregation is monitored using techniques like Thioflavin T fluorescence assay or enzyme-linked immunosorbent assay (ELISA).

-

For cytotoxicity assessment, pre-aggregated Aβ peptides (with or without Galantamine) are added to cultured neuronal cells (e.g., SH-SY5Y).

-

Cell viability is measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH release.

-

Apoptosis can be assessed by methods like TUNEL staining or caspase activity assays.

-

-

Citation: Based on the study described in[8].

3. Microglial Phagocytosis of Amyloid-β

-

Objective: To evaluate the effect of Galantamine on the ability of microglia to clear Aβ.

-

Methodology:

-

Primary microglial cells or microglial cell lines are cultured.

-

Fluorescently labeled Aβ peptides are added to the culture medium.

-

Cells are treated with Galantamine, often in combination with a nicotinic agonist like choline or nicotine, to stimulate nAChRs.

-

After an incubation period, the amount of fluorescent Aβ internalized by the microglia is quantified using flow cytometry or fluorescence microscopy.

-

-

Citation: Based on the study described in[9].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in Galantamine's neuroprotective actions and a typical experimental workflow for assessing its efficacy.

Conclusion

The evidence presented in this technical guide strongly supports the neuroprotective properties of Galantamine, which are mediated through a dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors. Its ability to interfere with amyloid-β pathology, reduce inflammation and oxidative stress, and promote neuronal survival signaling pathways highlights its potential as a disease-modifying agent in Alzheimer's disease and possibly other neurodegenerative conditions. Further research is warranted to fully elucidate the clinical implications of these neuroprotective effects and to explore its therapeutic potential in a broader range of neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Galantide stimulates sexual behaviour in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Role for Galanin in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound improves social memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Mechanism of action of galantamine on N-methyl-D-aspartate receptors in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The novel high-affinity antagonist, this compound, blocks the galanin-mediated inhibition of glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Galantide's Role in Mood Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3) have emerged as a promising area of investigation for the development of novel therapeutics for mood disorders. Preclinical evidence suggests a complex interplay where antagonism of GalR1 and GalR3 and agonism of GalR2 may produce antidepressant and anxiolytic effects. Galantide, a chimeric peptide composed of fragments from galanin and substance P, is a non-specific galanin receptor antagonist that has been utilized in a variety of studies to probe the function of the galanin system. This technical guide provides a comprehensive overview of this compound's involvement in mood disorder-related research, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways to facilitate further investigation in this field.

This compound: A Profile of a Galanin Receptor Ligand

This compound is a synthetic peptide that acts as a non-selective antagonist at galanin receptors. It has been shown to recognize two distinct galanin binding sites in the rat hypothalamus, exhibiting high affinity with dissociation constants (Kd) of less than 0.1 nM and approximately 6 nM[1]. In functional assays, this compound has demonstrated potent antagonism of galanin-mediated effects. For instance, it dose-dependently inhibits the galanin-induced suppression of glucose-stimulated insulin secretion from mouse pancreatic islets with a half-maximal inhibitory concentration (IC50) of 1.0 nM[1][2]. Furthermore, in studies on mudpuppy parasympathetic neurons, this compound antagonized the galanin-induced increase in potassium (K+) conductance with an IC50 of 4 nM[1]. Interestingly, in the same neuronal system, this compound also exhibited agonist properties by inhibiting voltage-dependent barium (Ba2+) currents with an IC50 of 16 nM[1].

Quantitative Data on this compound

For ease of comparison, the available quantitative data for this compound are summarized in the table below. It is important to note the absence of specific binding affinities (Ki) and functional potencies (IC50) for the individual mammalian galanin receptor subtypes (GalR1, GalR2, and GalR3) in the current body of literature.

| Parameter | Value | Species/System | Assay Type | Reference |

| Binding Affinity (Kd) | <0.1 nM and ~6 nM | Rat Hypothalamus | Radioligand Binding | [1] |

| IC50 (Displacement) | <0.1 nM | Rin m 5F cells | Radioligand Displacement | [2] |

| Functional Antagonism (IC50) | 1.0 nM | Mouse Pancreatic Islets | Inhibition of Insulin Secretion | [1][2] |

| Functional Antagonism (IC50) | 4 nM | Mudpuppy Parasympathetic Neurons | Antagonism of K+ Conductance | [1] |

| Functional Agonism (IC50) | 16 nM | Mudpuppy Parasympathetic Neurons | Inhibition of Ba2+ Current | [1] |

Galanin Receptor Signaling Pathways: A Visualization

The three galanin receptor subtypes (GalR1, GalR2, and GalR3) are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the effects of ligands like this compound.

-

GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gi/o). Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This signaling pathway is generally associated with inhibitory neuronal effects.

-

GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). GalR2 can also couple to Gi/o proteins, suggesting a more complex signaling profile.

The following diagram illustrates the primary signaling pathways associated with galanin receptors.

Experimental Protocols in Mood Disorder Research

While specific studies detailing the effects of this compound in preclinical models of mood disorders are not extensively documented in the available literature, this section outlines the standard methodologies for key experiments relevant to this area of research.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that when placed in an inescapable cylinder of water, animals will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Experimental Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15-20 cm, preventing the animal from touching the bottom or escaping.

-

Procedure:

-

Pre-test Session (Day 1): Animals are individually placed in the cylinder for a 15-minute habituation session. This initial exposure to the stressor leads to a more stable baseline of immobility on the test day.

-

Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound (e.g., this compound) or vehicle at a specified time before being placed back into the water cylinder for a 5-minute test session.

-

-

Data Acquisition and Analysis: The duration of immobility (defined as the lack of movement other than that necessary to keep the head above water) is recorded, typically during the last 4 minutes of the 5-minute test session. A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

The following diagram illustrates the typical workflow for a Forced Swim Test experiment.

In Vivo Microdialysis for Serotonin Release

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters, such as serotonin (5-HT), in specific brain regions of freely moving animals. This method is crucial for understanding how drugs like this compound might modulate serotonergic neurotransmission, which is heavily implicated in mood disorders.

Experimental Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest, such as the dorsal raphe nucleus (DRN) or hippocampus, of an anesthetized animal.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe consists of a semi-permeable membrane at its tip.

-

Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF. The resulting dialysate is collected at regular intervals (e.g., every 10-20 minutes).

-

Neurochemical Analysis: The concentration of serotonin in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Drug Administration: After establishing a stable baseline of serotonin levels, the test compound (e.g., this compound) can be administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis). Changes in serotonin levels post-administration are then monitored.

The following diagram illustrates the workflow for an in vivo microdialysis experiment.

Future Directions and Conclusion

The existing data on this compound, while limited, suggests it is a potent, non-selective galanin receptor ligand. However, a significant gap remains in our understanding of its specific interactions with the individual galanin receptor subtypes (GalR1, GalR2, and GalR3) and its behavioral effects in relevant preclinical models of mood disorders. Future research should prioritize:

-

Receptor Binding and Functional Assays: Determining the binding affinities (Ki) and functional potencies (IC50) of this compound at each of the cloned mammalian galanin receptor subtypes is essential for a comprehensive pharmacological profile.

-

Preclinical Behavioral Studies: Rigorous evaluation of this compound in established animal models of depression and anxiety, such as the forced swim test, tail suspension test, elevated plus maze, and social interaction test, is needed to ascertain its potential as a modulator of mood-related behaviors.

-

Neurochemical Studies: Investigating the in vivo effects of this compound on the release of key neurotransmitters implicated in mood disorders, particularly serotonin and norepinephrine, in brain regions like the dorsal raphe nucleus and locus coeruleus, will provide crucial mechanistic insights.

By addressing these knowledge gaps, the scientific community can better delineate the therapeutic potential of targeting the galanin system with ligands like this compound for the treatment of mood disorders. This technical guide serves as a foundational resource to inform and guide these future research endeavors.

References

The Discovery and Development of Galantide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantide is a chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. It is recognized as the first potent and specific antagonist of galanin receptors. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental findings related to this compound.

Discovery and Synthesis

This compound was developed as a tool to block the widespread effects of galanin, an endogenous neuropeptide involved in numerous physiological processes, including neurotransmission, hormone secretion, and feeding behavior. It is a synthetic chimeric peptide, meaning it is composed of fragments from two different parent peptides.

The most common form of this compound consists of the N-terminal amino acids 1-13 of galanin linked to the C-terminal fragment (2-9) of bradykinin or the C-terminal fragment (5-11) of Substance P.[1] This design strategy aimed to combine the receptor recognition domain of galanin with a fragment from another peptide to confer antagonistic properties.

Experimental Protocols: Solid-Phase Peptide Synthesis (Representative)

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) techniques, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid is anchored to the resin. Subsequent Fmoc-protected amino acids are sequentially coupled using an activating agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF or NMP. Each coupling step is followed by a wash to remove excess reagents.

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in DMF, allowing for the next amino acid to be coupled. A Kaiser test can be performed to confirm the completion of the deprotection step.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., water, triisopropylsilane).

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Mechanism of Action

This compound functions as a competitive antagonist at galanin receptors (GALRs). There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3, all of which are G-protein coupled receptors (GPCRs). This compound exerts its effects by binding to these receptors and preventing the downstream signaling cascades initiated by the endogenous ligand, galanin.

Galanin Receptor Signaling Pathways

The signaling pathways of galanin receptors are distinct and contribute to the diverse physiological effects of galanin.

-

GALR1 and GALR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o family. Activation of GALR1 and GALR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

GALR2: In contrast, GALR2 predominantly couples to Gq/11 G-proteins. Its activation by galanin stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations.

The antagonistic action of this compound blocks these pathways, thereby inhibiting the cellular responses mediated by galanin.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Assay Description | Cell/Tissue Type | Value | Reference |

| IC50 | Displacement of 125I-monoiodo-[Tyr26]galanin | Rin m 5F cell membranes | < 0.1 nM | [1] |

| IC50 | Antagonism of galanin-mediated inhibition of glucose-induced insulin secretion | Mouse pancreatic islets | 1.0 nM | [1] |

Table 2: In Vivo Studies with this compound

| Study Type | Animal Model | Dosing | Key Finding | Reference |

| Behavioral | Rat | 1 or 2 µ g/rat (intracerebroventricular) | Stimulated sexual behavior | |

| Neurochemical | Rat | Not specified | Prevented galanin-induced increase in acetylcholine release | [2] |

Experimental Workflows

In Vitro Assays

The characterization of this compound's activity relies on a series of in vitro assays to determine its binding affinity and functional antagonism at galanin receptors.

Experimental Protocols: In Vitro Assays (Representative)

Radioligand Displacement Assay:

-

Membrane Preparation: Cell membranes from a cell line overexpressing a specific galanin receptor subtype (e.g., Rin m 5F cells) are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled galanin analog (e.g., 125I-monoiodo-[Tyr26]galanin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

cAMP Functional Assay (for GALR1/3):

-

Cell Culture: Cells expressing GALR1 or GALR3 are seeded in a multi-well plate.

-

Assay: Cells are pre-incubated with this compound at various concentrations, followed by stimulation with a fixed concentration of galanin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: The ability of this compound to inhibit the galanin-induced effect on cAMP levels is quantified to determine its IC50.

Calcium Flux Functional Assay (for GALR2):

-

Cell Culture and Dye Loading: Cells expressing GALR2 are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay: The baseline fluorescence is measured. Cells are then treated with varying concentrations of this compound, followed by the addition of galanin.

-

Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored in real-time using a fluorescence plate reader.

-

Data Analysis: The inhibitory effect of this compound on the galanin-induced calcium flux is analyzed to calculate its IC50.

In Vivo Studies

This compound has been utilized in various in vivo animal models to investigate the physiological roles of galanin. These studies have demonstrated its ability to modulate complex behaviors and neurochemical processes.

Experimental Protocols: In Vivo Assays (Representative)

Social Recognition Test in Rats:

-

Animal Acclimation: Adult male rats are individually housed and acclimated to the testing environment.

-

Habituation: On the test day, an adult rat is placed in a familiar cage for a habituation period.

-

First Exposure: A juvenile rat is introduced into the cage for a short period, and the time the adult rat spends investigating the juvenile is recorded.

-

Treatment: this compound is administered to the adult rat, typically via intracerebroventricular (i.c.v.) injection.

-

Second Exposure: After a defined interval, the same juvenile rat (now familiar) is reintroduced along with a novel juvenile rat. The time the adult rat spends investigating each juvenile is recorded.

-

Data Analysis: A social recognition index is calculated based on the relative time spent investigating the novel versus the familiar juvenile. An increase in this index in this compound-treated animals compared to controls indicates an enhancement of social memory.

Clinical Development

To date, there is no publicly available information on clinical trials specifically for this compound. Its primary use has been as a research tool in preclinical studies to probe the functions of the galanin system. The development of galanin receptor modulators for therapeutic use in humans is an ongoing area of research.

Conclusion